molecular formula C17H15N7O B10916886 N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10916886
M. Wt: 333.3 g/mol
InChI Key: UBVLIUMQXNGQKV-UHFFFAOYSA-N
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Description

N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a pyrazole and triazolopyrimidine moiety, contributes to its diverse pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions One common method includes the reaction of 3-amino-1,2,4-triazole with various electrophilic reagents to form the triazolopyrimidine coreThe final step often involves the coupling of the 3-methylbenzyl group to the pyrazole ring under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, resulting in the formation of the desired product in a shorter time with higher efficiency .

Chemical Reactions Analysis

Types of Reactions

N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole and triazolopyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition disrupts the phosphorylation of key proteins required for cell cycle progression, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of a pyrazole and triazolopyrimidine moiety, which contributes to its potent biological activities and potential therapeutic applications.

Properties

Molecular Formula

C17H15N7O

Molecular Weight

333.3 g/mol

IUPAC Name

N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C17H15N7O/c1-12-4-2-5-13(10-12)11-23-9-6-14(21-23)19-16(25)15-20-17-18-7-3-8-24(17)22-15/h2-10H,11H2,1H3,(H,19,21,25)

InChI Key

UBVLIUMQXNGQKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC(=N2)NC(=O)C3=NN4C=CC=NC4=N3

Origin of Product

United States

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